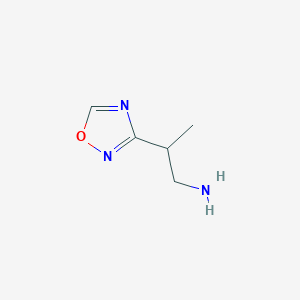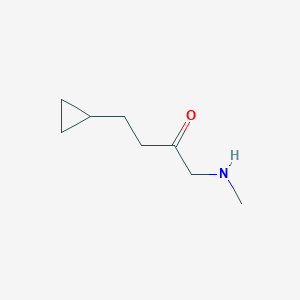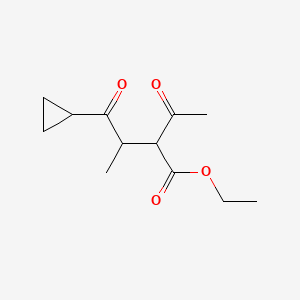
3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde: is a chemical compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This compound is characterized by the presence of a fluoro group, a methoxy group, and an azetidinyl group attached to a benzaldehyde core. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 3-methoxyazetidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro group.
Major Products:
Oxidation: 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzoic acid.
Reduction: 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated benzaldehyde derivatives on biological systems. It is also used in the development of fluorescent probes and imaging agents .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of novel mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the azetidinyl group provides additional steric and electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde: Similar in structure but with the fluoro group at a different position.
3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde: Contains an additional fluoro group on the azetidinyl ring.
4-Fluoro-3-methoxybenzaldehyde: Lacks the azetidinyl group but has similar functional groups.
Uniqueness: 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde is unique due to the presence of both the fluoro and azetidinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c1-15-9-5-13(6-9)11-3-2-8(7-14)4-10(11)12/h2-4,7,9H,5-6H2,1H3 |
InChI Key |
ZONHGSFHLQXLMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C2=C(C=C(C=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)
![tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13202298.png)






![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)

